8a-(Aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one hydrochloride
Overview
Description
8a-(Aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one hydrochloride is a useful research compound. Its molecular formula is C7H13ClN2O3 and its molecular weight is 208.64 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
8a-(Aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as factor Xa, which is crucial in the coagulation cascade . By binding to the active site of factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In endothelial cells, this compound has been observed to reduce the expression of pro-inflammatory cytokines, thereby mitigating inflammation . It also influences cell signaling pathways by modulating the activity of kinases and phosphatases, which are essential for cellular communication and function . Furthermore, this compound affects cellular metabolism by altering the levels of key metabolites, thus impacting energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of factor Xa, forming a stable complex that inhibits the enzyme’s activity . This binding is facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site residues . Additionally, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in inflammation and coagulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, but it may degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of detoxifying enzymes and alterations in metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits coagulation without causing significant adverse effects . At higher doses, it may induce toxicity, manifesting as liver and kidney damage, as well as hematological abnormalities . These findings highlight the importance of dose optimization to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into inactive metabolites . The compound may also affect metabolic flux by altering the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These changes can impact overall cellular energy balance and metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by endothelial cells through endocytosis and is distributed to various cellular compartments . It may also bind to plasma proteins, which can influence its bioavailability and distribution in the body .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity. The compound is predominantly localized in the cytoplasm, where it interacts with cytosolic enzymes and signaling proteins . It may also be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s biochemical and cellular effects.
Properties
IUPAC Name |
8a-(aminomethyl)-1,5,6,8-tetrahydro-[1,3]oxazolo[4,3-c][1,4]oxazin-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3.ClH/c8-3-7-4-11-2-1-9(7)6(10)12-5-7;/h1-5,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEQUXCDSJINNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2(N1C(=O)OC2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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